1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate, also known as (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate, is a compound characterized by its unique molecular structure and potential applications in various scientific fields. Its chemical formula is C18H18N2O4S, with a molecular weight of approximately 358.412 g/mol. This compound features an indole moiety, which is known for its significance in pharmacology and organic chemistry due to its biological activity and structural versatility .
The compound is classified under sulfonamides, which are a group of compounds containing a sulfonamide functional group. It is primarily recognized for its industrial applications, particularly in pharmaceutical synthesis and research. The compound's CAS number is 75062-54-3, indicating its unique identification in chemical databases .
The synthesis of 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. A common method includes:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
The molecular structure of 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate can be represented as follows:
The structure consists of an indole ring linked to a propanoate group via a sulfonamide linkage, contributing to its biological activity.
1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate can participate in various chemical reactions typical for compounds containing both indole and sulfonamide functionalities:
These reactions are essential for further modifications or derivatizations that enhance the compound's properties or efficacy in biological applications .
The mechanism of action for 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate relates primarily to its interaction with biological targets. Compounds containing indole structures often exhibit activities such as:
The specific mechanism involves binding to target enzymes or receptors, potentially altering their activity or signaling pathways .
The physical properties of 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate include:
Chemical properties include stability under normal conditions but may require specific storage conditions to prevent degradation. Proper handling protocols should be followed due to potential toxicity associated with sulfonamides .
1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate has several potential applications in scientific research:
The core chiral center in 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate arises from L-alanine’s (S)-configuration, preserved through N-tosylation and esterification. Industrially, stereoselective synthesis employs a two-step sequence:
Methodological innovations include enzymatic desymmetrization and asymmetric hydrogenation. Candida antarctica lipase B catalyzes kinetic resolution of racemic precursors, enriching (S)-enantiomers to 99% ee [10]. Additionally, Ru(II)-p-cymene complexes enable asymmetric transfer hydrogenation (ATH) of imine intermediates, achieving diastereoselectivities up to 20:1 dr [10].
Table 1: Stereoselective Synthesis Methods
| Method | Conditions | Yield (%) | ee/de (%) | 
|---|---|---|---|
| Carbodiimide Coupling | DCC, DMAP, CH₂Cl₂, 0°C → RT | 85 | >95 ee | 
| Enzymatic Resolution | C. antarctica lipase, pH 7.0 buffer | 45 | 99 ee | 
| Asymmetric Hydrogenation | Ru(II) catalyst, HCO₂H/NEt₃ | 78 | 90 de | 
Coupling the N-tosyl-L-alanine carboxyl group with nucleophilic indole C3 demands precision due to indole’s sensitivity. Key strategies include:
Solubility challenges necessitate optimized reaction media. Mixed-solvent systems (e.g., THF/DMF 4:1) enhance indole nucleophilicity while solubilizing polar intermediates. For sensitive substrates, N-Boc-protected indoles allow orthogonal deprotection post-coupling [6].
Selective protection is critical for synthesizing complex indole-sulfonamide hybrids:
Deprotection bottlenecks are mitigated via:
Table 2: Protecting Group Performance
| Group | Compatibility | Deprotection Method | Yield Retention (%) | 
|---|---|---|---|
| N-Boc | Acid/base-stable | TFA/DCM (1:1), 25°C, 1h | 95 | 
| N-SEM | Pd⁰-compatible | Pd(PPh₃)₄, THF, 25°C | 90 | 
| Ts | Robust under acid/base | Not removed (final moiety) | 100 | 
Solubility enhancement during synthesis uses PEG-based phase-transfer catalysts, improving yields by 25% in aqueous-organic biphasic systems [7].
Interactive Data: Solubility and Formulation
Table 3: Solubility Profiles and Formulation Strategies
| Solvent/Formulation | Solubility (mg/mL) | Application Context | 
|---|---|---|
| DMSO | >50 | In vitro stock solutions | 
| Saline/Tween 80 (85:15) | 1.2 | In vivo parenteral delivery | 
| 20% SBE-β-CD in saline | 8.5 | Enhanced bioavailability | 
| 0.5% CMC-Na suspension | 2.5 | Oral dosing studies | 
Notes: Data derived from standardized assays (25°C). SBE-β-CD = sulfobutylether-β-cyclodextrin; CMC-Na = carboxymethylcellulose sodium [7].
Comprehensive Compound Nomenclature
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 111-63-7
 
                                    
                CAS No.:
 
                                    
                CAS No.: 486455-65-6
CAS No.: 4337-12-6